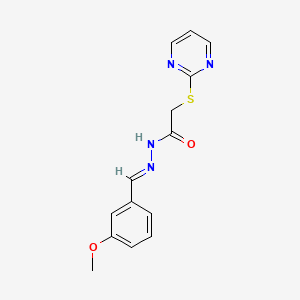

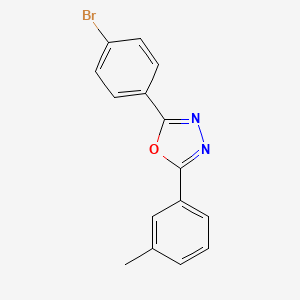

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of urea derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea, often involves reactions between different chemical precursors under specific conditions. For instance, one method for synthesizing similar urea compounds involves reacting diamines with carbamidophosphoric acid chlorides in the presence of triethylamine at controlled temperatures, showcasing the versatility and complexity of synthesis routes for urea derivatives (Reddy, C. S. Reddy, & Raju, 2003).

Molecular Structure Analysis

The molecular structure of urea derivatives is critical in determining their reactivity and potential applications. NMR spectroscopy, including 1H, 13C, and 31P-NMR, is a common technique used to analyze the structure of these compounds. This structural analysis is crucial for understanding the compound's potential interactions and activities (Reddy, C. S. Reddy, & Raju, 2003).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, reflecting their diverse chemical properties. For example, N-substituted-benzene-1,2-diamines, which share structural similarities with the target compound, can be synthesized through the reduction of N-substituted-2-nitroanilines, showcasing the reactivity of the nitrogen-containing groups in these molecules (Zhong et al., 2020).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical compound or in materials science.

Chemical Properties Analysis

The chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chlorophenyl)urea, including its reactivity with other compounds, acidity or basicity, and potential for forming hydrogen bonds, are determined by its functional groups and molecular geometry. Studies on similar compounds have shown that urea derivatives exhibit a range of biological activities, which could be attributed to their ability to interact with biological molecules through hydrogen bonding and other types of interactions (Reddy, C. S. Reddy, & Raju, 2003).

Aplicaciones Científicas De Investigación

Electro-Fenton Degradation of Antimicrobials

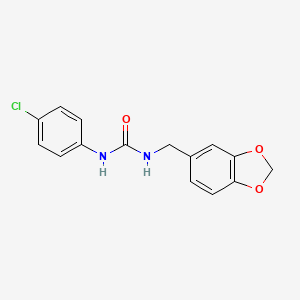

N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a related compound, has been degraded using electro-Fenton systems, demonstrating the potential for environmental detoxification of persistent antimicrobials in water sources (Sirés et al., 2007).

Cytotoxicity and DNA-Topoisomerase Inhibitory Activity

New asymmetric ureas and thioureas have shown significant cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, suggesting their potential in cancer treatment (Esteves-Souza et al., 2006).

Cytokinin Activity in Plant Growth

N-phenyl-N'-(4-pyridyl)urea derivatives have been synthesized and tested for cytokinin activity, demonstrating the potential for enhancing plant growth and development (Takahashi et al., 1978).

Green Reduction of Nitroanilines

A green approach for synthesizing N-substituted-benzene-1,2-diamines, including N-(4-chlorophenyl)benzene-1,2-diamine, has been reported, highlighting an environmentally friendly method for chemical synthesis (Zhong et al., 2020).

Crystal Structure of Insecticides

Studies on the crystal structure of benzoylphenylurea insecticides have revealed insights into their mode of action, potentially guiding the development of more effective pest control agents (Cho et al., 2015).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKPAUPOIGRZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49827790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)